molecular formula C8H4ClF3O2 B1632087 4-Chloro-3-(trifluoromethoxy)benzaldehyde CAS No. 886499-59-8

4-Chloro-3-(trifluoromethoxy)benzaldehyde

Cat. No. B1632087
M. Wt: 224.56 g/mol
InChI Key: XOHOCMBXDFQWDF-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)benzaldehyde is a benzaldehyde derivative . It has a molecular weight of 224.57 and its molecular formula is C8H4ClF3O2 .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H . Unfortunately, no further details about the molecular structure were found in the search results.


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethoxy)benzaldehyde has a refractive index n20/D 1.504 (lit.) . It has a boiling point of 218 °C (lit.) and a density of 1.45 g/mL at 25 °C (lit.) . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Dibenzylamines

    • Field : Organic Chemistry
    • Application : 4-Chloro-3-(trifluoromethoxy)benzaldehyde is used to synthesize dibenzylamines .
    • Method : This is achieved via reductive aminations of aldehydes and amines . The specific procedures and parameters would depend on the exact experimental setup and can vary.
  • Suzuki-Miyaura Couplings

    • Field : Organic Chemistry
    • Application : This compound is used in Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .
    • Method : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .
    • Results : The result is the production of compounds that can modulate calcium-sensing receptors, although the effectiveness of this modulation would need to be confirmed through further testing .
  • Preparation of Antitubercular Nitroimidazoles

    • Field : Medicinal Chemistry
    • Application : 4-Chloro-3-(trifluoromethoxy)benzaldehyde is also used to prepare antitubercular nitroimidazoles .
    • Results : The outcome is the production of antitubercular nitroimidazoles, which are compounds with potential activity against tuberculosis .

Safety And Hazards

4-Chloro-3-(trifluoromethoxy)benzaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, wear protective gloves/clothing/eye protection/face protection, and wash all exposed external body areas thoroughly after handling .

properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHOCMBXDFQWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272228
Record name 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethoxy)benzaldehyde

CAS RN

886499-59-8
Record name 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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